molecular formula C23H32ClN7O2S B399561 2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

Cat. No.: B399561
M. Wt: 506.1g/mol
InChI Key: SCOKIPCKARCMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(4,6-Dipiperidyl(1,3,5-triazin-2-yl))piperazinyl]sulfonyl}-4-chlorobenzene is a complex organic compound that features a triazine ring, piperazine groups, and a sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include 2-chloro-4,6-dimethoxy-1,3,5-triazine, N-methylmorpholine, and sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(4,6-Dipiperidyl(1,3,5-triazin-2-yl))piperazinyl]sulfonyl}-4-chlorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.

    Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the benzene ring.

Scientific Research Applications

1-{[4-(4,6-Dipiperidyl(1,3,5-triazin-2-yl))piperazinyl]sulfonyl}-4-chlorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(4,6-Dipiperidyl(1,3,5-triazin-2-yl))piperazinyl]sulfonyl}-4-chlorobenzene involves its interaction with specific molecular targets. The triazine ring and piperazine groups can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonyl chloride moiety can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(4,6-Dipiperidyl(1,3,5-triazin-2-yl))piperazinyl]sulfonyl}-4-chlorobenzene is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential applications in diverse fields. Its structure allows for multiple points of interaction with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C23H32ClN7O2S

Molecular Weight

506.1g/mol

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

InChI

InChI=1S/C23H32ClN7O2S/c24-19-7-9-20(10-8-19)34(32,33)31-17-15-30(16-18-31)23-26-21(28-11-3-1-4-12-28)25-22(27-23)29-13-5-2-6-14-29/h7-10H,1-6,11-18H2

InChI Key

SCOKIPCKARCMIW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)N5CCCCC5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)N5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.